N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine
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Overview
Description
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine: is a complex organic compound featuring two 2,3-dihydro-1,4-benzodioxin groups attached to an octane-1,8-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine typically involves the following steps:
Formation of 2,3-dihydro-1,4-benzodioxin: This can be achieved through the cyclization of catechol with ethylene glycol under acidic conditions.
Alkylation: The 2,3-dihydro-1,4-benzodioxin is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Coupling with Octane-1,8-diamine: The final step involves coupling the alkylated 2,3-dihydro-1,4-benzodioxin with octane-1,8-diamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties may be useful in the development of novel materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies of biological systems to understand its interactions with various biomolecules.
Mechanism of Action
The mechanism by which N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin: A simpler analog that lacks the octane-1,8-diamine backbone.
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]hexane-1,6-diamine: A similar compound with a shorter hexane backbone.
Uniqueness
N,N’-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine is unique due to its longer octane backbone, which may confer different physical and chemical properties compared to its shorter analogs.
Properties
IUPAC Name |
N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]octane-1,8-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O4/c1-21(27-19-31-23-13-7-9-15-25(23)33-27)29-17-11-5-3-4-6-12-18-30-22(2)28-20-32-24-14-8-10-16-26(24)34-28/h7-10,13-16,21-22,27-30H,3-6,11-12,17-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFQNJBJUIANQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NCCCCCCCCNC(C)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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